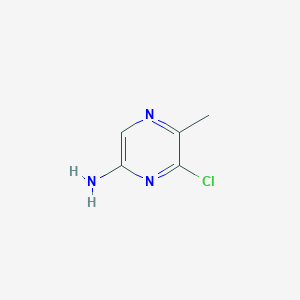

6-Chloro-5-methyl-2-pyrazinamine

Description

Significance of Pyrazine (B50134) Derivatives in Contemporary Chemical Research

Pyrazine and its derivatives are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4. nih.govnih.gov This structural feature imparts unique electronic properties and makes them crucial components in a wide range of biologically active molecules and functional materials. nih.gov Found in nature and synthesized in the lab, pyrazine derivatives are integral to many natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.netunimas.my

In the realm of medicinal chemistry, the pyrazine nucleus is a key structural motif in numerous drugs. nih.gov Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. nih.govnih.govmdpi.com The ability of the pyrazine ring to act as a bioisostere for other aromatic systems and its capacity to form hydrogen bonds are critical for its interactions with biological targets. nih.gov

Contextualization of Halogenated Pyrazinamines in Heterocyclic Chemistry

Within the extensive family of pyrazine derivatives, halogenated pyrazinamines represent a particularly significant subclass. The incorporation of a halogen atom and an amino group onto the pyrazine ring dramatically alters its reactivity and biological characteristics. The halogen, often chlorine, acts as a versatile handle for further chemical modifications, such as cross-coupling reactions, which allow for the introduction of diverse substituents. sigmaaldrich.com This synthetic flexibility is invaluable in the creation of large compound libraries for drug discovery.

The presence of both an electron-donating amino group and an electron-withdrawing halogen atom on the electron-deficient pyrazine ring creates a unique "push-pull" electronic system. This arrangement can significantly influence the molecule's biological activity and pharmacokinetic properties. Consequently, halogenated pyrazinamines are considered privileged structures in the design of various therapeutic agents. nih.gov

Scope and Focused Research Areas for 6-Chloro-5-methyl-2-pyrazinamine

This compound is a specific halogenated pyrazinamine that serves as a key intermediate in organic synthesis. Its structure, featuring a chlorine atom at the 6-position, a methyl group at the 5-position, and an amino group at the 2-position, provides a unique combination of reactive sites and steric and electronic features.

The primary research interest in this compound lies in its utility as a synthetic building block. The chlorine atom is the main site for derivatization through nucleophilic aromatic substitution or cross-coupling reactions. The amino group can also be functionalized, for instance, through acylation or alkylation, to construct more elaborate molecular structures.

Key research areas where this compound is utilized include:

Medicinal Chemistry: It serves as a scaffold for synthesizing potential drug candidates. For example, related pyrazine carboxamides have been investigated for their antimycobacterial activity. nih.gov

Agrochemical Research: The pyrazine core is present in some commercial pesticides, and this compound can be a starting point for developing new agrochemicals. google.comepo.org

The strategic positioning of the chloro, methyl, and amino groups makes this compound a valuable and versatile tool for chemists.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6ClN3 |

|---|---|

Molecular Weight |

143.57 g/mol |

IUPAC Name |

6-chloro-5-methylpyrazin-2-amine |

InChI |

InChI=1S/C5H6ClN3/c1-3-5(6)9-4(7)2-8-3/h2H,1H3,(H2,7,9) |

InChI Key |

NRJMBXPWWYHDLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N=C1Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization

Classical and Contemporary Pyrazine (B50134) Ring Synthesis Approaches

The formation of the pyrazine ring, the foundational structure of 6-chloro-5-methyl-2-pyrazinamine, can be achieved through several established and evolving synthetic methodologies.

Self-Condensation Reactions in Pyrazine Core Formation

A traditional and fundamental method for constructing the pyrazine core involves the self-condensation of α-aminocarbonyl compounds. researchgate.netyoutube.com This process typically involves the reaction of two molecules of an α-amino ketone, which, under basic conditions, undergo condensation to form a dihydropyrazine (B8608421) intermediate. youtube.com Subsequent oxidation of this intermediate yields the aromatic pyrazine ring. researchgate.net While this method is a classic example of pyrazine synthesis, its efficiency can be influenced by the nature of the starting materials, with symmetrical compounds often providing better results. researchgate.net

More contemporary approaches have focused on developing more efficient and sustainable methods. For instance, the dehydrogenative self-coupling of 2-amino alcohols catalyzed by earth-abundant metals like manganese offers a more atom-economical route to 2,5-disubstituted pyrazines, producing only water and hydrogen gas as byproducts. acs.org

Electrophilic Halogenation Strategies for Pyrazinamines

The introduction of a halogen, such as chlorine, onto the pyrazine ring is a critical step in the synthesis of many pyrazine-based compounds. The electron-deficient nature of the pyrazine ring makes it generally resistant to direct electrophilic substitution reactions like halogenation, nitration, or sulfonation, especially under acidic conditions where the ring nitrogens become protonated, further deactivating the ring. thieme-connect.de

However, direct chlorination of pyrazine and its alkyl derivatives can be achieved under more forcing conditions, such as at elevated temperatures in solution or in the gas phase with chlorine gas. thieme-connect.de For pyrazinamines, the presence of the activating amino group facilitates electrophilic substitution. The amino group is an electron-donating group, which increases the electron density at the ortho- and para-positions of the ring, making it more susceptible to attack by an electrophile. byjus.com This principle is analogous to the halogenation of anilines, where the activating amino group allows for facile substitution. byjus.com Therefore, for a pyrazinamine, an incoming electrophile would preferentially substitute at positions ortho or para to the amino group.

Targeted Synthesis of this compound and Analogues

The specific synthesis of this compound and related compounds often employs more direct and controlled strategies to ensure the correct placement of the chloro, methyl, and amino groups on the pyrazinamine scaffold.

Direct Synthetic Routes from Pyrazine Precursors

The synthesis of substituted pyrazines can be achieved by starting with a pre-formed pyrazine ring and introducing the desired functional groups. This approach offers a high degree of control over the final structure. While specific details on the direct synthesis of this compound were not found in the provided search results, general principles of heterocyclic chemistry suggest that a suitable pyrazine precursor could be sequentially or simultaneously functionalized.

Precursor-Based Synthetic Pathways

The use of chloropyrazine intermediates is a well-established method for the synthesis of various pyrazine derivatives. For instance, in the synthesis of novel pyrazinamide (B1679903) derivatives, 3-chloropyrazine-2-carboxamide (B1267238) was used as a starting material. researchgate.net This intermediate underwent aminodehalogenation with various benzylamines to yield a series of 3-benzylaminopyrazine-2-carboxamides. researchgate.net This highlights the reactivity of the chloro group on the pyrazine ring towards nucleophilic substitution.

Similarly, the preparation of other chlorinated heterocyclic compounds, such as 2-chloro-5-methylpyridine, has been achieved through the chlorination of a corresponding hydroxy- or oxo-precursor using reagents like phosphorus oxychloride. google.comepo.org A patent describes a method for producing 2-chloro-5,6-diphenylpyrazine by reacting 2-hydroxy-5,6-diphenylpyrazine with phosphoryl chloride. google.com This type of transformation is a common strategy for introducing a chlorine atom onto a heterocyclic ring.

Employing Pyrazinecarboxylic Acid Derivatives

A well-established route to aminopyrazines involves the chemical manipulation of pyrazinecarboxylic acid derivatives. This strategy typically proceeds via the formation of an activated acid species, such as an acyl chloride or an ester, which is then reacted with an amine source.

The general synthetic pathway begins with a substituted pyrazine-2-carboxylic acid. researchgate.net This starting material is often converted into a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting pyrazine-2-carbonyl chloride is a potent electrophile. In the subsequent step, this intermediate is reacted with an amine to form the corresponding amide. For the synthesis of a primary aminopyrazine like this compound, this would involve a Hofmann, Curtius, or similar rearrangement of an amide precursor, or direct amination followed by reduction.

Alternatively, modern coupling reagents can facilitate the direct formation of amides from carboxylic acids and amines without the need to isolate the acyl chloride. Reagents such as propylphosphonic anhydride (B1165640) (T3P), 1,1'-carbonyldiimidazole (B1668759) (CDI), and various carbodiimides are employed to activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction. nih.gov For instance, studies on the synthesis of pyrazinoic acid derivatives have demonstrated the use of coupling agents to successfully create N-substituted amides from the corresponding pyrazinoic acid and various amines. nih.gov

This methodology is versatile, allowing for the introduction of various substituents on the pyrazine ring prior to the final amination step, making it a valuable tool in the synthesis of a library of pyrazine compounds. researchgate.net

Advanced Synthetic Techniques and Methodologies

Recent advances in synthetic organic chemistry have provided powerful new tools for the construction of complex molecules like this compound. These techniques offer improvements in terms of reaction times, yields, and environmental impact.

Microwave-Assisted Synthesis in Aminodehalogenation Reactions

Microwave-assisted organic synthesis has emerged as a transformative technology, significantly accelerating reaction rates and often improving yields. In the context of pyrazine chemistry, it is particularly effective for nucleophilic aromatic substitution (SNAr) reactions, such as aminodehalogenation. scispace.com

The synthesis of aminopyrazines from their chloro-substituted precursors is a prime example. Conventional heating methods for the reaction of a chloropyrazine with an amine can require long reaction times and high temperatures. In contrast, microwave irradiation can complete the same transformation in a matter of minutes with excellent yields. scispace.comresearchgate.net Research on the synthesis of 2-anilinopyrimidines from 2-chloropyrimidine (B141910) demonstrated that microwave conditions (160 °C for 10 minutes) were highly effective. scispace.com Similar conditions are applicable to chloropyrazines. The process involves the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with a conventional oil bath. This rapid heating minimizes the formation of side products and can lead to cleaner reactions. mdpi.com

The table below summarizes representative findings for microwave-assisted aminodehalogenation on chloro-N-heterocycles, illustrating the efficiency of this technique.

| Starting Material | Amine | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 2-Chloro-4,6-dimethylpyrimidine | Aniline | Ethanol | 160 | 10 | High | scispace.com |

| 2-Chloro-4,6-dimethylpyrimidine | 4-Fluoroaniline | Ethanol | 160 | 10 | 90 | scispace.com |

| Nα-Boc-dipeptidyl ester | - (intramolecular) | Water | 200 | 5 | 89 | researchgate.net |

Transition-Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. This reaction is highly valuable for modifying heterocyclic scaffolds by introducing aryl or vinyl substituents. rsc.org For a molecule like this compound, the chloro group serves as an excellent handle for such transformations.

The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide, catalyzed by a palladium(0) complex. researchgate.net Research has specifically demonstrated the successful Suzuki-Miyaura coupling of 2-chloropyrazine (B57796) with various arylboronic acids. researchgate.net These reactions are typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Na₂CO₃), and a suitable solvent system, which can include aqueous mixtures. researchgate.netresearchgate.net

The key advantage of this method is its broad functional group tolerance and the commercial availability of a wide array of boronic acids, allowing for extensive diversification of the pyrazine core. This technique could be used to synthesize derivatives of this compound where the chlorine atom is replaced by a desired aryl or heteroaryl group.

The table below presents examples of Suzuki coupling reactions performed on 2-chloropyrazine. researchgate.net

| Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(II) ONO pincer complex | K₂CO₃ | H₂O/Toluene | High |

| 4-Methylphenylboronic acid | Pd(II) ONO pincer complex | K₂CO₃ | H₂O/Toluene | High |

| 4-Methoxyphenylboronic acid | Pd(II) ONO pincer complex | K₂CO₃ | H₂O/Toluene | High |

| 4-Chlorophenylboronic acid | Pd(II) ONO pincer complex | K₂CO₃ | H₂O/Toluene | High |

Photoredox-Catalyzed Dechlorinative Pyrazinylation

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of chemical bonds under exceptionally mild conditions. rsc.org This methodology utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. mdpi.com

While a direct, single-report of "photoredox-catalyzed dechlorinative pyrazinylation" is not prominent, the principles of photoredox catalysis strongly support its feasibility. The process would likely involve one of two pathways. In the first, the photoredox catalyst in its excited state could reduce the C-Cl bond of this compound. This would lead to the loss of a chloride anion and the formation of a 5-methyl-2-aminopyrazinyl radical. This radical could then be trapped by an arene or heteroarene coupling partner to form a new C-C bond. mdpi.com

Alternatively, the photocatalyst could oxidize an electron-rich arene to a radical cation, which then couples with the pyrazine ring. A subsequent deprotonation and rearomatization would yield the functionalized product. nih.gov This approach, known as C-H functionalization, avoids the need for pre-functionalized starting materials. nih.gov Given the extensive research into the photoredox-catalyzed reduction of aryl halides and the C-H functionalization of arenes, this strategy represents a promising and modern approach for the derivatization of chloropyrazines. mdpi.comgoogle.com

Amidinyl Transfer Methodologies using C1 Sources

While direct "amidinyl transfer methodologies using C1 sources" are not a commonly cited route for pyrazine ring synthesis in the literature, related bioinspired strategies offer a powerful way to construct the pyrazine core from fundamental building blocks. One of the most relevant approaches is the biomimetic synthesis from α-amino acids. nih.gov

This methodology is based on the proposed biosynthetic pathway of pyrazine alkaloids in nature. nih.gov The synthesis involves the dimerization of α-amino aldehydes, which are readily derived from common and inexpensive α-amino acids. The amino acid is first protected (e.g., with a Cbz group) and then reduced to the corresponding α-amino aldehyde. In a one-pot operation, the protecting group is removed (e.g., by hydrogenolysis), and the liberated α-amino aldehyde undergoes spontaneous dimerization. Subsequent air oxidation of the resulting dihydropyrazine intermediate yields the final 2,5-disubstituted pyrazine. nih.govnih.gov

This approach is highly convergent and atom-economical, assembling the pyrazine ring from two identical amino acid-derived units. For example, the dimerization of the aldehyde derived from valine produces 2,5-diisopropylpyrazine. nih.gov By selecting the appropriate starting amino acid, this method could be adapted to construct the substituted pyrazine core found in the target molecule.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring

The chlorine atom on the pyrazine ring of 6-Chloro-5-methyl-2-pyrazinamine is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reactivity is a cornerstone of its use in the synthesis of more complex molecules. The SNAr reactions of activated substrates typically proceed via a two-step addition-elimination mechanism. nih.gov

Aminodehalogenation is a key transformation of this compound, where the chloro group is displaced by an amino group. This reaction is fundamental in the synthesis of various diamino-pyrazine derivatives. A general and efficient method for such nucleophilic aromatic substitutions on nitrogen-containing fused heterocycles has been developed using polyethylene (B3416737) glycol (PEG-400) as a solvent. nih.gov This approach allows for the reaction of a chloro compound with an amine derivative at 120 °C, often leading to high yields in a short reaction time. nih.gov

The process involves the nucleophilic attack of an amine on the carbon atom bearing the chlorine. This forms a tetrahedral intermediate, which then rearomatizes by expelling the chloride ion. youtube.com This type of reaction is analogous to the chemistry of acid chlorides, though the aromatic ring's stability must be temporarily disrupted. youtube.com

The following table summarizes representative aminodehalogenation reactions:

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Ammonia | 5-Methylpyrazine-2,6-diamine | High pressure, elevated temperature |

| This compound | Alkylamine | N6-Alkyl-5-methylpyrazine-2,6-diamine | Base catalyst, solvent |

| This compound | Arylamine | N6-Aryl-5-methylpyrazine-2,6-diamine | Palladium catalyst, base, solvent |

This table represents typical reaction types and does not imply specific, experimentally validated conditions for this compound without direct literature support.

In addition to amines, other nucleophiles such as thiols and alkoxides can displace the chloro group in this compound.

Thiolysis: The reaction with a thiol (or its conjugate base, a thiolate) leads to the formation of a thioether derivative. These reactions are typically carried out in the presence of a base to deprotonate the thiol, increasing its nucleophilicity.

Alkoxylation: Similarly, alkoxides can react to form ether derivatives. These reactions often require anhydrous conditions to prevent the competing hydrolysis of the starting material and the alkoxide.

The following table illustrates these transformations:

| Reactant | Nucleophile | Product |

| This compound | Sodium methoxide | 6-Methoxy-5-methyl-2-pyrazinamine |

| This compound | Sodium thiophenoxide | 5-Methyl-6-(phenylthio)pyrazin-2-amine |

This table illustrates the expected products from thiolysis and alkoxylation reactions.

Redox Transformation Pathways

The pyrazine ring and its substituents can participate in both oxidation and reduction reactions, although these are less common than nucleophilic substitution for this specific compound.

Oxidation of this compound can potentially lead to the formation of N-oxides or further oxidation of the methyl group to a carboxylic acid. Strong oxidizing agents are generally required for such transformations. fishersci.com The specific products formed will depend on the oxidant used and the reaction conditions.

Reduction of this compound can result in the removal of the chlorine atom (hydrodehalogenation) or the reduction of the pyrazine ring itself. Catalytic hydrogenation is a common method for hydrodehalogenation, often employing a palladium catalyst.

Derivatization Strategies for Structural Modification and Functionalization

Beyond direct substitution of the chloro group, the amino group on this compound provides a handle for a variety of derivatization reactions. These strategies are crucial for creating a diverse range of molecules with different properties and potential applications.

Common derivatization strategies include:

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-(6-chloro-5-methylpyrazin-2-yl)acetamide.

Sulfonylation: Reaction with sulfonyl chlorides leads to the formation of sulfonamides.

Alkylation: The amino group can be alkylated, although this can sometimes be challenging to control and may lead to mixtures of mono- and di-alkylated products.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of other functional groups.

These derivatization reactions significantly expand the synthetic utility of this compound, allowing for the fine-tuning of its molecular structure and properties.

Amidation and Carboxamide Formation

The amino group of this compound serves as a key functional handle for the construction of pyrazine carboxamides. These amides are formed through the coupling of the exocyclic amino group with various carboxylic acids or their activated derivatives. The electron-deficient nature of the pyrazine ring, further influenced by the chloro and methyl substituents, impacts the nucleophilicity of the amino group.

A highly efficient method for the amidation of electron-deficient aminopyrazines involves the use of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) as a coupling system. researchgate.net This approach is effective for coupling a wide range of aryl and heteroaryl carboxylic acids with aminopyrazines that may be sterically hindered or electronically deactivated. The proposed mechanism suggests that the carboxylic acid is first activated by a complex formed between NMI and MsCl. This activation creates a highly reactive species that is then susceptible to nucleophilic attack by the aminopyrazine, leading to the formation of the desired amide bond in moderate to excellent yields. researchgate.net

The general scope of this reaction is demonstrated by the successful coupling of various substituted benzoic acids and other heteroaryl carboxylic acids with aminopyrazines. researchgate.net While direct examples employing this compound are not explicitly detailed in the cited literature, the method's success with other electron-deficient aminopyrazines suggests its applicability.

Table 1: Representative Amidation of Aminopyrazines with Carboxylic Acids using NMI/MsCl researchgate.net

| Aminopyrazine Reactant | Carboxylic Acid Reactant | Key Reagents | Product Type | Yield (%) |

|---|---|---|---|---|

| 2-Aminopyrazine (B29847) derivative | Benzoic acid | NMI, MsCl | Pyrazine Carboxamide | 60-82 |

| 2-Aminopyrazine derivative | Substituted Benzoic acids | NMI, MsCl | Pyrazine Carboxamide | 60-82 |

| 2-Aminopyrazine derivative | Heteroaryl carboxylic acids | NMI, MsCl | Pyrazine Carboxamide | Moderate to Excellent |

Table based on data for the coupling of various aminopyrazines as described in the source.

Another relevant synthetic strategy in pyrazine chemistry is the condensation of pyrazinecarboxylic acid chlorides with anilines to produce a variety of amides. nih.govresearchgate.net This reaction, while approaching the amide bond from the reverse direction (carboxyl activation on the pyrazine ring), underscores the significance of the pyrazine amide linkage in medicinal chemistry. nih.gov

Annulation Reactions to Form Fused Heterocycles (e.g., Imidazo[1,2-a]pyrazines)

The 2-aminopyrazine moiety within this compound is a versatile precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyrazines. This bicyclic scaffold is of significant interest due to its presence in various biologically active molecules. mdpi.com

A primary method for constructing the imidazo[1,2-a]pyrazine (B1224502) core is the condensation reaction between a 2-aminopyrazine derivative and an α-halocarbonyl compound, such as an α-haloketone. researchgate.net The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the pyrazine ring on the α-carbon of the halo-ketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.

For instance, the synthesis of substituted imidazo[1,2-a]pyrazines can be achieved by reacting 2-aminopyrazines with α-chloroacetophenones. nih.gov This reaction can be followed by further functionalization, such as bromination, to introduce other substituents onto the heterocyclic core. nih.gov

Table 2: Synthesis of Imidazo[1,2-a]pyrazine Core via Annulation nih.gov

| Aminopyrazine Reactant | Carbonyl Reactant | Reagents/Conditions | Product Core | Yield (%) |

|---|---|---|---|---|

| 2-Amino-3-chloropyrazine | α-chloro-para-fluoro-acetophenone | Et2NPh, CH3CN, reflux | 8-chloro-6-(4-fluorophenyl)imidazo[1,2-a]pyrazine | 50-54 |

Table based on a representative reaction for the formation of the imidazo[1,2-a]pyrazine system.

Multicomponent reactions (MCRs) offer another efficient pathway to these fused heterocycles. An iodine-catalyzed three-component reaction of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide (e.g., tert-butyl isocyanide) can produce imidazo[1,2-a]pyrazine derivatives in good yields. nih.gov The proposed mechanism involves the initial formation of a Schiff base from the aminopyrazine and aldehyde, which is then activated by iodine. A subsequent [4+1] cycloaddition with the isocyanide leads to the formation of the final fused product. This method is advantageous due to its operational simplicity, mild reaction conditions (room temperature), and the use of an inexpensive and benign catalyst. nih.gov

Functionalization via Glycine (B1666218) Derivatives

Recent advancements in photoredox catalysis have enabled the direct functionalization of chloropyrazines with glycine derivatives. A visible-light-driven, redox-neutral cross-coupling reaction allows for the dechlorinative pyrazinylation of N-aryl glycine derivatives. acs.org This method facilitates the synthesis of α-pyrazinyl glycine derivatives, which are valuable structures in medicinal chemistry.

The reaction couples an N-aryl glycine derivative with a chloropyrazine, such as 2-chloropyrazine (B57796), using an iridium-based photocatalyst under blue light irradiation. The process is believed to proceed through a radical mechanism. The excited photocatalyst oxidizes the glycine derivative to form a radical cation, which then deprotonates to a neutral radical intermediate. This radical species then couples with the chloropyrazine, displacing the chlorine atom and forming a new carbon-carbon bond. acs.org

This synthetic strategy is notable for its efficiency and use of readily available starting materials, providing a practical route to pyrazine-functionalized amino acid derivatives. acs.org Given that the mechanism involves the displacement of a chloro-substituent from the pyrazine ring, this method is directly applicable to this compound for the synthesis of novel α-(5-methyl-2-amino-pyrazin-6-yl) glycine derivatives.

Table 3: Dechlorinative Pyrazinylation of Glycine Derivatives acs.org

| Glycine Substrate | Chloropyrazine Substrate | Catalyst/Reagents | Conditions | Product Type |

|---|---|---|---|---|

| Methyl p-tolylglycinate | 2-Chloropyrazine | [Ir(dtbbpy)(ppy)2]PF6, NaOAc | NMP, Blue Light | α-Pyrazinyl glycine derivative |

Table based on the optimized conditions reported in the source literature.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of a related compound, pyrazinamide (B1679903), shows characteristic peaks for N-H stretching vibrations around 3414 cm⁻¹ and 3154 cm⁻¹, a C=O stretch at 1698 cm⁻¹, a C=N bend at 1596 cm⁻¹, a C=C bend at 1374 cm⁻¹, and a C-N ring bend at 1166 cm⁻¹. researchgate.net For derivatives of pyrazinamide, the amidic N-H stretching is typically observed between 3200–3300 cm⁻¹, the amidic C=O stretching at 1640–1670 cm⁻¹, and ester C=O stretching at 1730–1750 cm⁻¹. nih.gov In a study of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide, vibrational spectral analysis was conducted using FT-IR spectroscopy in the 4000-500 cm⁻¹ range. nih.gov The analysis of pyrazinamide complexes has shown that coordination through the carbonyl group is suggested by the FT-IR spectra. istanbul.edu.tr

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3414, 3154 | researchgate.net |

| C=O Stretch | 1698 | researchgate.net |

| C=N Bend | 1596 | researchgate.net |

| C=C Bend | 1374 | researchgate.net |

| C-N Ring Bend | 1166 | researchgate.net |

| Amide N-H Stretch | 3200-3300 | nih.gov |

| Amide C=O Stretch | 1640-1670 | nih.gov |

| Ester C=O Stretch | 1730-1750 | nih.gov |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of non-polar bonds and symmetric vibrations. For pyrazine (B50134), Raman spectra have been recorded on various surfaces to study its adsorption and orientation. rsc.orgacs.org In a study of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide, FT-Raman spectroscopy was utilized in the 4000-50 cm⁻¹ range to analyze its vibrational spectra. nih.gov The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov The analysis of pyrazine adsorbed on zeolites revealed a Raman line at approximately 1154 cm⁻¹, which was assigned to a normally Raman-inactive C-H bending mode, indicating a change in symmetry upon adsorption. rsc.org Raman difference spectroscopy is a sensitive technique used to detect subtle spectral changes due to molecular interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule, providing detailed information about the chemical environment of each nucleus.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

¹H and ¹³C NMR spectra provide fundamental information about the proton and carbon frameworks of 6-Chloro-5-methyl-2-pyrazinamine. In pyrazinamide derivatives, the amidic proton typically appears as a doublet around 8.0–9.5 ppm in the ¹H NMR spectrum. nih.gov The pyrazine ring protons are observed as doublets and a multiplet between 8.6 and 9.4 ppm. nih.gov For a related compound, 2-chloro-5-methylpyridine, the ¹H NMR spectrum in CDCl₃ shows signals at δ 8.18, 7.45, 7.13, and 2.27 ppm. chemicalbook.com The ¹³C NMR spectrum of pyrazinamide derivatives shows signals for the pyrazine ring carbons and any substituent carbons. rsc.orgmdpi.com For instance, in a series of 3-(substituted benzyl)amino]pyrazine-2-carboxamides, the pyrazine carbon signals were observed in the range of δ 126-155 ppm. mdpi.com

¹H NMR Data for a Related Pyridine (B92270) Compound

| Proton | Chemical Shift (ppm) | Reference |

|---|---|---|

| H-A | 8.18 | chemicalbook.com |

| H-B | 7.45 | chemicalbook.com |

| H-C | 7.13 | chemicalbook.com |

¹³C NMR Data for a Pyrazinamide Derivative

| Carbon | Chemical Shift (ppm) | Reference |

|---|---|---|

| C=O | 168.97 | mdpi.com |

Two-Dimensional NMR (e.g., gHSQC, gHMBC) for Connectivity Elucidation

While one-dimensional NMR provides information on the chemical shifts of individual nuclei, two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between atoms. HSQC correlates the signals of directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. These techniques are instrumental in assigning the specific resonances of the pyrazine ring and its substituents in complex derivatives. mdpi.com For example, in substituted pyrazinamide derivatives, HMBC can be used to confirm the position of substituents by observing correlations between the substituent protons and the pyrazine ring carbons. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum-Chemical Modeling of Electronic Structure

Quantum-chemical modeling is a fundamental approach to predict the electronic structure and properties of molecules. This is achieved by solving the Schrödinger equation, or its approximations, for the molecule of interest.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a mainstay in computational chemistry for studying the electronic properties of molecules like 6-Chloro-5-methyl-2-pyrazinamine. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than many other high-level methods while providing a good balance of accuracy.

For a molecule such as this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. These calculations provide a foundational understanding of the molecule's stability and structure.

Ab Initio (e.g., Hartree-Fock) Methodologies

Ab initio methods, such as the Hartree-Fock (HF) method, are another class of quantum-chemical calculations that rely on first principles, without the use of empirical parameters. The HF method approximates the many-electron wavefunction as a single Slater determinant. While the HF method is a fundamental starting point, it does not fully account for electron correlation, which can be a limitation for accurately predicting certain molecular properties.

For this compound, HF calculations would typically be used for initial geometry optimizations and to obtain a basic picture of the electronic structure. However, for more accurate energy and property predictions, methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2) or more advanced coupled-cluster (CC) methods, are often employed post-HF calculation.

Molecular and Electronic Structure Elucidation

Following the quantum-chemical modeling, various analyses can be performed to gain deeper insights into the molecular and electronic structure of this compound.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, a detailed FMO analysis would reveal the distribution of these orbitals and provide a quantitative measure of its reactivity and electronic excitation properties.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

| No specific experimental or theoretical data for the HOMO and LUMO energies of this compound were found in the public domain. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density in a molecule by transforming the delocalized molecular orbitals into localized orbitals that correspond to chemical bonds and lone pairs.

An NBO analysis of this compound would provide valuable information about the hybridization of atoms, the nature of the chemical bonds (e.g., sigma and pi bonds), and the extent of electron delocalization and hyperconjugative interactions. This analysis helps in understanding the stability of the molecule arising from charge delocalization from occupied Lewis-type NBOs to unoccupied non-Lewis NBOs.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.

Different colors on the MEP map represent different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, which are prone to nucleophilic attack. Green regions represent neutral potential. For this compound, an MEP analysis would identify the electron-rich and electron-deficient regions, providing insights into its intermolecular interactions and chemical reactivity. For instance, the nitrogen atoms of the pyrazine (B50134) ring and the amino group would likely be regions of negative potential, while the hydrogen atoms of the amino group would be regions of positive potential.

Conceptual Density Functional Theory (CDFT) Descriptors (e.g., ALIE, Fukui Functions)

Conceptual Density Functional Theory (CDFT) serves as a bridge between quantum mechanics and chemical concepts, defining a suite of descriptors that predict molecular reactivity. mdpi.com For molecules similar to this compound, such as 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, CDFT tools like the Average Local Ionization Energy (ALIE) and Fukui functions are employed to identify reactive sites. chemrxiv.org

The ALIE is a descriptor that indicates the energy required to remove an electron from any point in the space of a molecule. Lower ALIE values on the molecular surface correspond to the most probable sites for electrophilic attack. For related pyrazine derivatives, ALIE analysis has been used to pinpoint these reactive centers. chemrxiv.org

Reactivity and Stability Profiling

Computational methods are instrumental in profiling the reactivity and stability of chemical compounds under various conditions.

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is a key indicator of the stability of a chemical bond. BDE calculations can predict the susceptibility of a molecule to autoxidation by evaluating the energy required to break specific bonds, such as C-H bonds. chemrxiv.org For a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, BDE calculations were performed to assess its stability against autoxidation. chemrxiv.org This type of analysis helps in understanding the stability of the methyl group and other substituents on the pyrazine ring.

Radial Distribution Function (RDF) Analysis

The Radial Distribution Function (RDF) provides insight into how the atoms of a solvent are structured around a solute molecule, which is crucial for predicting susceptibility to hydrolysis. chemrxiv.org RDF analysis can reveal the probability of finding solvent molecules (like water) at a certain distance from specific atoms of the solute. In the context of a molecule like 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, RDF analysis has been used to evaluate its potential for hydrolysis by examining the interactions between water molecules and the molecule's reactive sites. chemrxiv.org

Computational Prediction of Reaction Sites

Various computational tools contribute to the prediction of reaction sites. The Molecular Electrostatic Potential (MEP) surface is a widely used method that visualizes the electrostatic potential on the electron density surface of a molecule. It helps in identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For halogen-substituted pyrazine carboxamides, MEP analysis is a fundamental tool for investigating reactive properties. chemrxiv.org

Theoretical Assessment of Nonlinear Optical (NLO) Properties

Nonlinear Optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net The NLO properties of organic molecules are often evaluated theoretically using quantum chemical calculations. These calculations typically determine the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. researchgate.net While specific theoretical NLO data for this compound is not documented in the provided results, the general approach involves using DFT methods to compute these properties. researchgate.net The presence of donor and acceptor groups in a π-conjugated system can enhance NLO properties. researchgate.net

Solvation Effects on Electronic and Molecular Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the electronic and molecular structure. researchgate.net These studies can reveal how solvation impacts molecular stability, reactivity, and spectroscopic properties. For instance, theoretical studies on similar heterocyclic compounds have explicitly taken bulk solvent effects into account to accurately predict electronic transition energies. researchgate.net The interaction with solvents, particularly water, is crucial for understanding the behavior of molecules in biological systems. researchgate.net Studies on related compounds have shown that reactivity can be greatest in water, which has implications for drug delivery applications. researchgate.net

Advanced Research Applications and Biological System Interactions in Vitro Focus

Synthetic Utility as Versatile Chemical Building Blocks

The reactivity of the pyrazine (B50134) ring, particularly when substituted with functional groups like chlorine and an amine, makes 6-Chloro-5-methyl-2-pyrazinamine a valuable starting material in organic synthesis. These functional groups serve as handles for constructing more elaborate molecular architectures.

This compound functions as a key intermediate in the synthesis of more complex molecules. Its structural framework is a component of various bioactive compounds developed in medicinal chemistry. The amine and chloro substituents on the pyrazine ring are reactive sites that allow for sequential, controlled modifications. For example, similar chlorinated amine heterocyclic compounds, such as 2-amino-5-chloropyridine, have been utilized as crucial intermediates in multi-step syntheses to produce pharmaceutical agents on a large scale. figshare.comresearchgate.net The pyrazine core itself is a scaffold for developing kinase inhibitors and other biologically active molecules, highlighting the importance of such intermediates in the drug discovery pipeline.

The structure of this compound is well-suited for the synthesis of fused heterocyclic systems. These are molecular structures where one or more additional rings are attached to the pyrazine core. The presence of both a nucleophilic amine group and a halogen atom on adjacent carbon atoms can facilitate cyclization reactions to form new rings. For instance, related 2-aminopyrazine (B29847) structures can react with appropriate reagents to create fused systems like thiazolo[4,5-b]pyrazines. The synthesis of such fused scaffolds is a common strategy in medicinal chemistry to explore novel chemical space and develop compounds with specific three-dimensional shapes that can interact with biological targets. researchgate.net

Mechanistic Studies in Biological Systems (In Vitro Assays)

Derivatives of the pyrazine scaffold are frequently used in in vitro assays to probe biological mechanisms at the molecular and cellular levels. These studies provide foundational knowledge about how these compounds interact with proteins and influence cellular pathways.

Pyrazine derivatives have been extensively studied as inhibitors of various enzymes. researchgate.net In vitro assays are crucial for determining the specific molecular targets and the nature of the inhibition.

Enzyme Inhibition: Certain pyrazine-based compounds have shown inhibitory effects against enzymes such as acetylcholinesterase (AChE), c-Jun N-terminal kinase (JNK), and tryptophan-tRNA synthase (TrpRS). researchgate.net A notable example involves pyrazine derivatives designed as allosteric inhibitors of the SHP2 protein tyrosine phosphatase, an important cancer target. mdpi.com One such inhibitor was found to bind at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains, effectively locking the enzyme in an inactive state. mdpi.com Furthermore, 5-Chloropyrazinamide, a related compound, was identified as an inhibitor of the mycobacterial fatty acid synthase I (FAS I) system by competitively binding to the NADPH binding site. nih.gov

Receptor Binding: The pyrazine scaffold is also a component of molecules designed to interact with specific receptors. For example, while not a pyrazine itself, the compound 6-methyl-2-(phenylethynyl)-pyridine (MPEP) serves as a selective, non-competitive antagonist for the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov In vitro and in vivo studies in rat thalamic neurons demonstrated that MPEP could selectively block the excitatory response induced by the mGlu5 agonist CHPG, showcasing the potential for heterocyclic compounds to achieve high receptor specificity. nih.gov This principle of selective receptor antagonism is a key area of investigation for pyrazine derivatives in drug discovery.

In vitro cell-based assays are fundamental to understanding the biological effects of pyrazine compounds, particularly in the context of cancer research. nih.govbenthamdirect.com These studies measure effects on cell viability, proliferation, and the induction of cell death pathways.

Research has shown that pyrazine derivatives can induce apoptosis and necrosis in a dose-dependent manner in various human cancer cell lines. mdpi.com For instance, intermediates in the synthesis of SHP2 inhibitors were evaluated for their cytotoxic effects. mdpi.com One intermediate demonstrated a significant reduction in viability (31%) in HCT116 human colon cancer cells at a concentration of 0.1 µM after 72 hours. mdpi.com Another study on curcumin-pyrazine hybrids found that a lead compound inhibited the enzyme thioredoxin reductase (TrxR), leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death in both drug-sensitive and drug-resistant lung cancer cells. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Pyrazine Derivatives in Human Cancer Cell Lines

| Compound/Intermediate | Cell Line | Concentration (µM) | Time (h) | Viability Reduction (%) | Source |

| Intermediate 22 | HCT116 | 0.1 | 72 | 31% | mdpi.com |

| Intermediate 22 | MDA-MB-231 | 1 | 72 | 20% | mdpi.com |

| Curcumin-Pyrazine Hybrid 79 | A549 | IC₅₀ = 0.60 | - | 50% | nih.gov |

| Curcumin-Pyrazine Hybrid 79 | A549/DDP (Resistant) | IC₅₀ = 1.05 | - | 50% | nih.gov |

| Pyrazine Derivative 51 | MCF-7 | IC₅₀ = 0.012 | - | 50% | nih.gov |

| Pyrazine Derivative 51 | A549 | IC₅₀ = 0.045 | - | 50% | nih.gov |

IC₅₀ represents the concentration required to inhibit cell growth by 50%.

The biological activity of pyrazine derivatives extends beyond mammalian systems. Certain chlorinated pyrazine compounds have been identified as potent inhibitors of photosynthesis. nih.govnih.gov The inhibitory activity is typically assessed using in vitro bioassays that measure the photosynthetic electron transport (PET) rate in isolated chloroplasts, often from spinach (Spinacia oleracea L.). nih.govnih.gov

In a study of sixteen pyrazinamide (B1679903) analogues, researchers found that specific substitutions on the pyrazine and an associated phenyl ring were critical for activity. nih.gov The compound 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was the most effective PET inhibitor in the series, with an IC₅₀ value of 43.0 µmol/L. nih.govnih.gov The study noted that the presence of a chlorine atom on both the pyrazine ring and the phenyl ring, combined with a tert-butyl group on the pyrazine, contributed positively to the photosynthesis-inhibiting activity. nih.gov

Table 2: Inhibition of Photosynthetic Electron Transport (PET) in Spinach Chloroplasts by Pyrazine Derivatives

| Compound | Structure | IC₅₀ (µmol/L) | Source |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Pyrazine ring with chloro, tert-butyl, and N-(4-chlorophenyl)carboxamide groups | 43.0 | nih.govnih.gov |

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Pyrazine ring with chloro and N-(4-chlorophenyl)carboxamide groups | >100 | nih.gov |

| Standard Herbicide (Diuron) | - | 1.9 | nih.gov |

IC₅₀ represents the concentration required to inhibit PET by 50%.

In Vitro Antimycobacterial Activity and Structure-Activity Correlations

While direct studies on the antimycobacterial activity of this compound are not extensively documented in publicly available research, significant insights can be drawn from the analysis of closely related substituted pyrazine analogs. Research into 5-chloropyrazinamide (5-Cl-PZA) and various N-phenylpyrazine-2-carboxamides reveals important structure-activity relationships (SAR) that are likely to inform the potential efficacy of this compound against Mycobacterium species.

Derivatives of 5-chloropyrazine-2-carboxamide (B1198457) have demonstrated notable in vitro activity against Mycobacterium tuberculosis H37Rv, as well as other mycobacterial strains. nih.gov For instance, a series of 5-chloro-N-phenylpyrazine-2-carboxamides exhibited minimum inhibitory concentrations (MIC) in the range of 1.56–6.25 µg/mL against M. tuberculosis H37Rv. nih.gov The core of this activity is believed to be the inhibition of the mycobacterial fatty acid synthase I (FAS I) system. nih.gov

The substitution pattern on the pyrazine ring is a critical determinant of antimycobacterial potency. The presence of a chlorine atom at the 5-position, as seen in 5-Cl-PZA, confers a broad spectrum of activity, including against pyrazinamide-resistant strains. nih.gov This suggests that the chloro-substituent on the pyrazine ring of this compound is a key feature for potential antimycobacterial action. Furthermore, the methyl group at the 5-position may influence the compound's lipophilicity and its interaction with the target enzyme. Studies on other antimicrobial compounds have shown that methyl groups can impact activity, though sometimes leading to a decrease in potency against M. tuberculosis. nih.gov

The following table summarizes the antimycobacterial activity of some relevant pyrazine derivatives, providing a basis for understanding the potential of this compound.

| Compound/Derivative | Target Organism | Activity (MIC) | Reference |

| 5-Chloro-N-phenylpyrazine-2-carboxamides (various) | M. tuberculosis H37Rv | 1.56–6.25 µg/mL | nih.gov |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 1.56 µg/mL | nih.gov |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | Other mycobacterial strains | 12.5 µg/mL | nih.gov |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | M. tuberculosis H37Rv | 3.13 µg/mL | nih.gov |

Catalytic Applications in Organic Transformations

Currently, there is a lack of specific research detailing the catalytic applications of this compound in organic transformations. While related heterocyclic compounds are utilized in catalysis, the potential for this particular substituted pyrazine to act as a catalyst has not been extensively explored in the available scientific literature.

Coordination Chemistry and Supramolecular Assemblies

The nitrogen atoms within the pyrazine ring and the amino group of this compound make it an excellent candidate for acting as a ligand in coordination chemistry. Its interactions with metal centers can lead to the formation of a variety of supramolecular structures, including metal-ligand complexes and coordination polymers.

Formation of Metal-Ligand Complexes and Coordination Polymers

Research has shown that chloro-substituted pyrazin-2-amines can form complexes with metal ions, such as copper(I) bromide. These interactions can result in the formation of one-dimensional (1D) and two-dimensional (2D) coordination polymers. The specific structure of these polymers is influenced by the substitution pattern on the pyrazine ligand. For instance, the absence of a chloro substituent at the C6-position can favor a specific coordination mode (N1-Cu coordination) over others.

In the case of related compounds, the interaction with copper(I) bromide has led to the formation of structures with a catenated (μ3-bromo)-CuI 'staircase' motif. This demonstrates the ability of these pyrazine derivatives to bridge multiple metal centers, a key characteristic for the formation of coordination polymers.

Role of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding) in Solid-State Architectures

The solid-state architecture of complexes involving chloro-substituted pyrazin-2-amines is significantly influenced by non-covalent interactions, namely hydrogen bonding and halogen bonding.

Hydrogen Bonding: The amino group on the pyrazine ring is a potent hydrogen bond donor. It can form hydrogen bonds with various acceptors, including the nitrogen atoms of adjacent pyrazine rings (N–H∙∙∙N) and the bromide anions in copper(I) bromide complexes (N–H∙∙∙Br–Cu). These hydrogen bonds play a crucial role in the self-assembly of the supramolecular structures, often leading to the formation of specific and predictable patterns, such as the R22(8) graph set notation, which is characteristic of Watson-Crick-like base pairing.

The interplay between the coordination bonds to the metal center and the intricate network of hydrogen and halogen bonds dictates the final supramolecular architecture of these compounds in the solid state.

Structure Activity Relationship Sar Studies

Systematic Investigation of Substituent Effects on Reactivity and Biological Response (In Vitro)

The biological activity of a molecule is intrinsically linked to its chemical reactivity, which in turn is dictated by the arrangement and nature of its constituent atoms and functional groups. In the context of 6-Chloro-5-methyl-2-pyrazinamine, the pyrazine (B50134) ring and its substituents—a chlorine atom at position 6, a methyl group at position 5, and an amino group at position 2—are the primary determinants of its electronic and steric properties.

Systematic in vitro studies on analogous pyrazine and pyridine (B92270) systems have demonstrated that even minor structural modifications can lead to significant changes in biological response. For instance, in a series of 5-chloro-N-phenylpyrazine-2-carboxamides, the introduction of various substituents on the phenyl ring was found to modulate their antimycobacterial activity. nih.gov While the phenylamide moiety is an extension from the core this compound structure, the principle remains that substituents can drastically alter biological outcomes.

To illustrate the effect of substituents on the this compound scaffold, a hypothetical in vitro study could involve synthesizing analogs with modifications at the 2-amino and 5-methyl positions and evaluating their inhibitory activity against a specific kinase, a common target for pyrazine-based compounds. The chlorine at position 6 is often a key feature for activity and can also be a site for further modification, such as nucleophilic substitution, to introduce further diversity.

The electronic effects of substituents are of particular importance. Electron-donating groups (EDGs) like the amino and methyl groups on the pyrazine ring increase the electron density of the aromatic system, which can influence its ability to participate in hydrogen bonding or other non-covalent interactions with a biological target. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density. The chlorine atom, being electronegative, acts as an electron-withdrawing group via the inductive effect, yet its lone pairs can participate in resonance. This electronic interplay is a key aspect of its reactivity.

The steric bulk of substituents also plays a critical role. The introduction of larger groups can create steric hindrance, preventing the molecule from fitting into a binding pocket. Conversely, in some cases, a larger group might be necessary to achieve optimal van der Waals interactions.

A hypothetical data table below illustrates how systematic modification of the 2-amino group could influence the in vitro inhibitory activity against a target enzyme.

| Compound ID | R-group on 2-amino | Enzyme Inhibition (IC₅₀, µM) |

| 1 | -H | 15.2 |

| 2 | -CH₃ | 8.5 |

| 3 | -C₂H₅ | 12.1 |

| 4 | -COCH₃ | 25.8 |

| 5 | -SO₂CH₃ | 30.4 |

| This data is illustrative and based on general principles of SAR. |

In this hypothetical scenario, a small alkyl substitution on the amino group (Compound 2) enhances activity, possibly by improving hydrophobic interactions or optimizing the conformation. Larger alkyl groups (Compound 3) or the introduction of electron-withdrawing acetyl (Compound 4) or mesyl (Compound 5) groups decreases activity, suggesting that either steric bulk is detrimental or the electronic properties of the amino group are crucial for binding.

Correlation of Molecular Lipophilicity with Bioactivity Profiles (In Vitro)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The octanol-water partition coefficient (logP) is the most common measure of lipophilicity. For a series of related compounds, understanding the relationship between lipophilicity and in vitro bioactivity can guide the design of molecules with improved potency and better pharmacokinetic properties.

In the case of this compound and its derivatives, lipophilicity can be modulated by altering the substituents on the pyrazine ring. The chlorine atom significantly increases the lipophilicity of the parent 2-amino-5-methylpyrazine molecule. Studies on related heterocyclic compounds have consistently shown that there is often an optimal range of lipophilicity for a given biological activity. For instance, in a series of 5'-chloro-5'-deoxyarabinosylcytosine (B123138) analogs, the chloro- substitution increased lipophilicity, which was a desirable characteristic for oral drug formulation. nih.gov

An in vitro study could explore the correlation between the calculated logP (cLogP) and the biological activity of a series of this compound analogs. By introducing various substituents at the 2-amino position, a range of lipophilicities can be achieved.

A hypothetical data table below presents the cLogP values and corresponding in vitro activity for a series of analogs.

| Compound ID | R-group on 2-amino | cLogP | In Vitro Activity (EC₅₀, µM) |

| 6 | -H | 1.8 | 15.2 |

| 7 | -CH₃ | 2.2 | 8.5 |

| 8 | -CH₂CH₂OH | 1.5 | 20.1 |

| 9 | -C₆H₅ | 3.5 | 5.3 |

| 10 | -CH₂C₆H₅ | 3.9 | 9.8 |

| This data is illustrative and based on general principles of SAR and lipophilicity. |

From this hypothetical data, a parabolic relationship between lipophilicity and bioactivity might be observed. Initially, increasing lipophilicity from Compound 6 to Compound 7, and further to Compound 9, leads to enhanced activity. This could be due to improved membrane permeability to reach an intracellular target or better hydrophobic interactions within the target's binding site. However, beyond an optimal point (around cLogP of 3.5 in this example), a further increase in lipophilicity (Compound 10) may lead to decreased activity. This could be attributed to poor solubility in the aqueous assay medium or non-specific binding to other cellular components.

Computational Approaches to SAR Analysis and Lead Compound Identification

In modern drug discovery, computational methods are indispensable tools for accelerating the identification and optimization of lead compounds. These in silico techniques complement experimental SAR studies by providing insights into the molecular interactions that govern biological activity. For this compound, computational approaches can be used to build predictive models and to screen virtual libraries of derivatives for potential hits.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build a correlation between the 3D properties of a series of molecules and their biological activities. researchgate.net For a set of this compound analogs with known in vitro activities, a 3D-QSAR model could be developed. This model would generate contour maps highlighting regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. These maps can then guide the design of new, more potent analogs.

Molecular docking is another powerful computational tool. If the 3D structure of the biological target is known, docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds between the 2-amino group and the protein backbone, or hydrophobic interactions involving the methyl group and the chloro-substituted pyrazine ring. By visualizing these interactions, medicinal chemists can rationally design modifications to enhance binding affinity.

Virtual screening is a high-throughput computational method that involves docking large libraries of compounds into a target's binding site to identify potential hits. Starting with the this compound scaffold, a virtual library of thousands of derivatives with diverse substituents can be generated and screened in silico. The top-scoring compounds can then be synthesized and tested in vitro, significantly reducing the time and resources required for lead identification compared to traditional high-throughput screening.

The integration of these computational approaches with experimental SAR studies provides a powerful, iterative cycle for lead optimization. The insights gained from computational models can guide the synthesis of new compounds, and the experimental data from these compounds can be used to refine and improve the predictive power of the models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.